molecular formula C15H10N2 B14477371 3H-Pyrrolo[2,3-c]acridine CAS No. 68342-12-1

3H-Pyrrolo[2,3-c]acridine

Cat. No.: B14477371
CAS No.: 68342-12-1
M. Wt: 218.25 g/mol
InChI Key: LDHHTMDJCGYVJG-UHFFFAOYSA-N
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Description

3H-Pyrrolo[2,3-c]acridine is a heterocyclic compound that belongs to the class of acridines It is characterized by a fused ring system that includes both pyrrole and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[2,3-c]acridine typically involves the cyclization of appropriate precursors. One common method includes the diazotization of 3-aminoacridine followed by a reaction with methylacetoacetate to yield ethyl pyruvate 3-acridinylhydrazone. This intermediate undergoes further cyclization to form the desired this compound .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis. This approach employs silica sulfuric acid as a heterogeneous catalyst under microwave irradiation, which offers advantages such as milder reaction conditions, higher yields, and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrrolo[2,3-c]acridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

3H-Pyrrolo[2,3-c]acridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrrolo[2,3-c]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    3H-Pyrrolo[2,3-c]quinoline: Similar in structure but contains a quinoline moiety instead of an acridine moiety.

    Pyrrolo[2,3,4-kl]acridine: Another derivative with different substitution patterns.

Uniqueness: 3H-Pyrrolo[2,3-c]acridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in both medicinal and industrial applications .

Properties

CAS No.

68342-12-1

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

11H-pyrrolo[2,3-c]acridine

InChI

InChI=1S/C15H10N2/c1-2-4-13-10(3-1)9-11-5-6-14-12(7-8-16-14)15(11)17-13/h1-9,17H

InChI Key

LDHHTMDJCGYVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=NC=CC4=C3N2

Origin of Product

United States

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